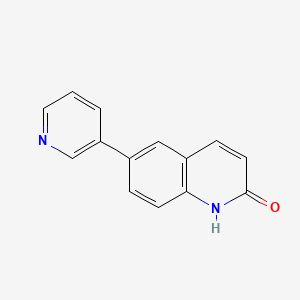
6-(3-pyridyl)-2-(1H)-quinolone
Vue d'ensemble
Description
6-(3-pyridyl)-2-(1H)-quinolone is a useful research compound. Its molecular formula is C14H10N2O and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Quinolones, including 6-(3-pyridyl)-2-(1H)-quinolone, have been extensively studied for their antibacterial properties. They primarily function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial replication. Research indicates that derivatives of quinolone compounds exhibit broad-spectrum antimicrobial activity against various pathogens, including drug-resistant strains of Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity of Quinolone Derivatives
| Compound | Target Pathogen | Activity Type | Reference |
|---|---|---|---|
| This compound | Mycobacterium tuberculosis | Antibacterial | |
| 4(1H)-quinolone derivatives | Various bacteria | Broad-spectrum | |
| ELQ-300 | Plasmodium falciparum | Antimalarial |
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of quinolone derivatives. For instance, hybrids combining quinolones with pyridine moieties have shown promising results as PIM-1 kinase inhibitors, which are relevant in the treatment of prostate cancer. These compounds demonstrated significant inhibition of cancer cell proliferation and induced apoptosis in vitro .
Table 2: Anticancer Activity of Quinolone Derivatives
| Compound | Cancer Type | Mechanism | Reference |
|---|---|---|---|
| Pyridine-quinoline hybrids | Prostate cancer (PC-3 cells) | PIM-1 kinase inhibition | |
| Fluorinated quinolones | Various cancers | STAT3 pathway inhibition |
Synthetic Approaches
The synthesis of this compound can be achieved through various chemical methods. Recent advancements have focused on hybridizing quinolones with other bioactive moieties to enhance their pharmacological profiles. For example, the introduction of sulfonamide or piperazine groups has been shown to improve the efficacy of these compounds against resistant strains .
Table 3: Synthetic Methods for Quinolone Derivatives
| Method | Description | Yield (%) | Reference |
|---|---|---|---|
| Aza-Michael addition | Enantioselective synthesis | High yield | |
| Hybridization with sulfonamides | Improved antibacterial activity | Variable |
Case Study 1: Antimalarial Activity
A recent study evaluated the antimalarial effects of a series of quinolone derivatives, including this compound. The results indicated that certain modifications to the quinolone scaffold significantly enhanced activity against all stages of Plasmodium lifecycle. This highlights the compound's potential as a candidate for further development in malaria treatment .
Case Study 2: Cancer Treatment
In another investigation, a novel derivative of this compound was tested for its ability to inhibit tumor growth in xenograft models. The results showed a marked reduction in tumor size compared to control groups, suggesting its viability as an anticancer agent through modulation of specific signaling pathways involved in cell proliferation .
Propriétés
Formule moléculaire |
C14H10N2O |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
6-pyridin-3-yl-1H-quinolin-2-one |
InChI |
InChI=1S/C14H10N2O/c17-14-6-4-11-8-10(3-5-13(11)16-14)12-2-1-7-15-9-12/h1-9H,(H,16,17) |
Clé InChI |
NAWJUZKNHPSKDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=CC3=C(C=C2)NC(=O)C=C3 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













